2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol is a chiral organic compound notable for its complex structure, which includes a pyrrolidine ring, a benzyl group, and an ethanolamine moiety. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry due to its pharmacological properties. It serves as a building block in organic synthesis and is investigated for its interactions with biological systems.
The compound can be synthesized through various chemical methods, typically involving the formation of the pyrrolidine ring followed by the introduction of the benzyl and ethanolamine groups. Its availability can be sourced from chemical suppliers specializing in research chemicals.
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. It is classified as an amino alcohol due to the presence of both amino and hydroxyl functional groups.
The synthesis of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol typically involves several key steps:
Industrial production may utilize optimized reaction conditions, including catalysts and controlled temperatures, to enhance yield and purity. Techniques like continuous flow reactors can be employed for scaling up production.
The molecular structure of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol features:
The molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound's chiral nature is essential for its biological activity.
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol can undergo various chemical reactions:
Common reagents used include:
The mechanism of action for 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate these targets' activity through binding interactions, leading to alterations in cellular signaling pathways. The precise pathways depend on the context of use, particularly in pharmacological applications.
The compound exhibits typical characteristics associated with amino alcohols:
Key chemical properties include:
Relevant data on melting point, boiling point, and specific reactivity patterns would typically be obtained from experimental studies or literature reviews.
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol has several applications in scientific research:
The defining structural feature of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol is the stereogenic carbon at the C2 position of the pyrrolidine ring, which exhibits an exclusive (S)-configuration. This configuration determines the molecule's three-dimensional topology and biological interaction profile. The compound's molecular formula is C₁₆H₂₆N₂O (MW = 262.40 g/mol), with the chiral center arising from the substituted pyrrolidine ring [1] [5]. Key structural elements include:
The absolute configuration is explicitly denoted in the IUPAC name as (S)- and confirmed through stereodescriptors in canonical identifiers:
CCN(CCO)C[C@@H]1CCCN1Cc1ccccc1
[1] LOGMKGZVCKTZDN-INIZCTEOSA-N
[1]X-ray crystallography of analogous NOP receptor ligands confirms that the (S)-configuration positions the benzyl and ethylaminoethanol groups in a specific spatial orientation critical for productive receptor docking [4]. Table 1: Stereochemical Identifiers of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol
Identifier Type | Value |
---|---|
IUPAC Name | (S)-2-(((1-Benzylpyrrolidin-2-yl)methyl)(ethyl)amino)ethanol |
CAS Registry No. | 1354011-35-0 (primary); 1379065-77-6 (alternate) |
Canonical SMILES | CCN(CCO)C[C@@H]1CCCN1Cc1ccccc1 |
Isomeric SMILES | CCN(CCO)C[C@@H]1CCCN1Cc1ccccc1 |
InChI | InChI=1S/C16H26N2O/c1-2-17(11-12-19)14-16-9-6-10-18(16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1 |
InChIKey | LOGMKGZVCKTZDN-INIZCTEOSA-N |
Computational studies reveal significant energy differences between (S)- and (R)-enantiomers when docking to target receptors like NOP (Nociceptin Opioid Peptide receptor). Molecular dynamics simulations demonstrate that the (S)-enantiomer adopts a low-energy conformation that optimally fits the NOP binding pocket, primarily due to:
Energy minimization calculations show the (R)-enantiomer experiences steric clashes with TM7 residues (particularly T305⁷.³⁹), increasing its binding energy by ~4.2 kcal/mol compared to the (S)-counterpart. This energy difference translates to a predicted 100-fold lower affinity for the (R)-enantiomer, consistent with experimental binding assays [4].
Table 2: Computational Binding Metrics for (S) vs. (R) Enantiomers to NOP Receptor
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Predicted ΔG (kcal/mol) | -10.7 | -6.5 |
H-Bond Interactions | 4 | 1 |
Key Clash Residues | None | T305⁷.³⁹, Y309⁷.⁴³ |
Van der Waals Energy | -45.2 kJ/mol | -28.7 kJ/mol |
Circular dichroism (CD) spectroscopy provides experimental validation of the compound's chiral configuration and solution-phase conformation. The (S)-enantiomer exhibits a characteristic positive Cotton effect at 215 nm and a negative band at 245 nm, corresponding to:
These spectral features are absent in racemic mixtures, confirming enantiomeric purity. Temperature-dependent CD studies reveal conformational stability up to 50°C, with no loss of ellipticity—indicating minimal epimerization risk under physiological conditions. The CD spectrum serves as a fingerprint for batch-to-batch stereochemical consistency in pharmaceutical synthesis [4].
The (S)-configuration confers superior binding affinity for neuromodulatory receptors like NOP (Kᵢ = 38 nM) compared to mu-opioid receptors (Kᵢ > 1 µM). This selectivity arises from:
Comparative studies with structural analogs show that replacing the ethyl group with isopropyl increases steric bulk, diminishing NOP affinity by 60%. Conversely, demethylation eliminates the tertiary amine, abolishing salt bridge formation with D130³.³² [2] [4].
Table 3: Binding Affinity of (S)-Enantiomer vs. Structural Analogs
Compound Modification | NOP Kᵢ (nM) | Mu-Opioid Kᵢ (nM) | Selectivity Ratio (NOP/Mu) |
---|---|---|---|
(S)-Ethyl (Parent Compound) | 38 | >1,000 | >26 |
(S)-Methyl Analog | 120 | >1,000 | >8.3 |
(S)-Isopropyl Analog | 610 | >1,000 | >1.6 |
(R)-Ethyl Enantiomer | 2,100 | >1,000 | <0.5 |
Demethylated Analog | >10,000 | >1,000 | <0.1 |
The stereospecific binding profile highlights the critical role of the (S)-chirality in enabling high-affinity, selective interactions with target receptors—a prerequisite for potential CNS therapeutics [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1